molecular formula C14H16BF6NO2 B7955356 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline

Cat. No.: B7955356
M. Wt: 355.09 g/mol
InChI Key: PSOGXGJLLVWGGK-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring and two trifluoromethyl groups attached to an aniline moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of the aniline derivative using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme activities and designing enzyme inhibitors. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron
  • Catecholborane

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both the boronic ester and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in various chemical transformations. The trifluoromethyl groups also contribute to the compound’s lipophilicity, which can be advantageous in biological applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF6NO2/c1-11(2)12(3,4)24-15(23-11)10-8(14(19,20)21)5-7(6-9(10)22)13(16,17)18/h5-6H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOGXGJLLVWGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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